Flurazepam hydrochloride

Overview

Description

Flurazepam Hydrochloride is a benzodiazepine derivative primarily used as a sedative and hypnotic agent. It is commonly prescribed for the short-term management of insomnia, particularly in patients who have difficulty falling asleep, frequent nocturnal awakenings, or early morning awakenings . This compound is known for its long-acting properties and its ability to produce a metabolite with a prolonged half-life, which can remain in the bloodstream for several days .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Flurazepam Hydrochloride involves several steps, starting with the preparation of key intermediates. One method includes the synthesis of o-fluorotoluene, which is achieved by reacting o-toluidine with potassium nitrite in the presence of a strong phosphoric acid solution to form a diazonium salt. This is then reacted with sodium fluoride to produce o-fluorotoluene .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment for temperature control, stirring, and filtration to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Flurazepam Hydrochloride undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced metabolites.

Substitution: This reaction involves the replacement of one functional group with another, which can alter the pharmacological properties of the compound.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions include various metabolites such as N-desalkylflurazepam, which has a long half-life and contributes to the prolonged effects of the drug .

Scientific Research Applications

Flurazepam Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Flurazepam Hydrochloride exerts its effects by binding to an allosteric site on the gamma-aminobutyric acid (GABA) A receptors in the central nervous system. This binding potentiates the action of GABA, an inhibitory neurotransmitter, by opening the chloride channel within the receptor, causing chloride influx and hyperpolarization of the neuron . This results in a sedative and hypnotic effect, reducing sleep latency and increasing total sleep time .

Comparison with Similar Compounds

Diazepam: Another benzodiazepine with anxiolytic, anticonvulsant, and muscle relaxant properties.

Clonazepam: Known for its anticonvulsant and anxiolytic effects.

Lorazepam: Commonly used for its anxiolytic and sedative properties.

Temazepam: Often prescribed for short-term treatment of insomnia.

Uniqueness of Flurazepam Hydrochloride: this compound is unique due to its long-acting properties and the production of an active metabolite, N-desalkylflurazepam, which has a very long elimination half-life . This results in prolonged pharmacological effects, making it particularly useful for patients who have difficulty maintaining sleep throughout the night.

Properties

CAS No. |

1172-18-5 |

|---|---|

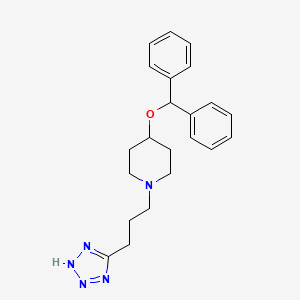

Molecular Formula |

C21H24Cl2FN3O |

Molecular Weight |

424.3 g/mol |

IUPAC Name |

7-chloro-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one;hydrochloride |

InChI |

InChI=1S/C21H23ClFN3O.ClH/c1-3-25(4-2)11-12-26-19-10-9-15(22)13-17(19)21(24-14-20(26)27)16-7-5-6-8-18(16)23;/h5-10,13H,3-4,11-12,14H2,1-2H3;1H |

InChI Key |

PUGVROXLRUQCAF-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F.Cl.Cl |

Canonical SMILES |

CCN(CC)CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F.Cl |

Appearance |

Solid powder |

melting_point |

406 to 424 °F (decomposes) (NTP, 1992) |

Key on ui other cas no. |

1172-18-5 |

physical_description |

Flurazepam dihydrochloride is an odorless off-white to yellow crystalline powder. (NTP, 1992) |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

17617-23-1 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Apo Flurazepam Apo-Flurazepam Dalmadorm Dalmane Dihydrochloride, Flurazepam Dormodor Flurazepam Flurazepam Dihydrochloride Flurazepam Hydrochloride Flurazepam Mono Perchlorate Flurazepam Mono-Perchlorate Flurazepam Monohydrochloride Hydrochloride, Flurazepam Mono-Perchlorate, Flurazepam Monohydrochloride, Flurazepam Staurodorm |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxo](/img/structure/B1673405.png)

![N-[(3-Hydroxy-2-quinolinyl)carbonyl]-glycine](/img/structure/B1673411.png)

![4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1673418.png)